(1R,5S)-8-Isopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-2-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,5S)-8-Isopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[321]oct-2-ene is a complex organic compound with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5S)-8-Isopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-2-ene typically involves the reaction of a suitable bicyclic precursor with a boron-containing reagent. One common method involves the use of a Suzuki-Miyaura coupling reaction, where the bicyclic precursor is reacted with a boronic acid or boronate ester under palladium catalysis. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and desired purity of the final product. Optimization of reaction conditions, including temperature, pressure, and catalyst loading, is crucial to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(1R,5S)-8-Isopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-2-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the compound into more saturated analogs.
Substitution: The boron-containing moiety can participate in nucleophilic substitution reactions, leading to the formation of new carbon-boron bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like organolithium or Grignard reagents. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of boron-containing compounds with different functional groups.
Scientific Research Applications
(1R,5S)-8-Isopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-2-ene has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and as a reagent in cross-coupling reactions.
Biology: The compound can be used in the development of boron-containing drugs and as a tool for studying boron chemistry in biological systems.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which (1R,5S)-8-Isopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-2-ene exerts its effects involves the interaction of the boron moiety with various molecular targets. Boron can form stable covalent bonds with nucleophiles, making it a valuable component in catalytic cycles and as a reactive intermediate in organic synthesis. The compound’s bicyclic structure also contributes to its reactivity and stability, allowing it to participate in a wide range of chemical transformations.
Comparison with Similar Compounds
Similar compounds to (1R,5S)-8-Isopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-2-ene include other boron-containing bicyclic compounds and boronate esters. These compounds share similar reactivity patterns and applications but may differ in terms of stability, solubility, and specific reactivity. Examples of similar compounds include:
Boronate esters: Commonly used in Suzuki-Miyaura coupling reactions.
Bicyclic boron compounds: Used as intermediates in organic synthesis and as catalysts in various reactions.
Properties
Molecular Formula |
C16H28BNO2 |
---|---|
Molecular Weight |
277.2 g/mol |
IUPAC Name |
8-propan-2-yl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-2-ene |
InChI |
InChI=1S/C16H28BNO2/c1-11(2)18-13-7-8-14(18)10-12(9-13)17-19-15(3,4)16(5,6)20-17/h9,11,13-14H,7-8,10H2,1-6H3 |
InChI Key |
PSZQBVUHJDUNRB-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3CCC(C2)N3C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.